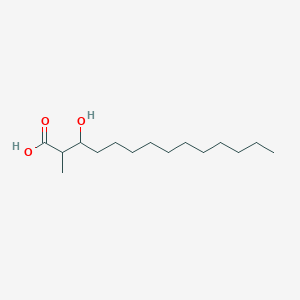![molecular formula C28H37N5O7 B14492422 D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]- CAS No. 64280-23-5](/img/structure/B14492422.png)
D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-: is a complex peptide compound that combines several amino acids, including D-Leucine, L-Tyrosine, Glycine, and L-Phenylalanine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., N,N’-diisopropylcarbodiimide) and coupling agents (e.g., hydroxybenzotriazole).
Coupling Reaction: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from Resin: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar principles but on a larger scale. Automated peptide synthesizers can be used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tyrosine residue, which can form dityrosine cross-links.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly those with reactive groups like hydroxyl or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various alkylating or acylating agents.
Major Products
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds, if present.
Substitution: Modified peptides with substituted side chains.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a model peptide for studying peptide synthesis, folding, and interactions. It can also serve as a substrate in enzymatic studies.
Biology
In biological research, this compound can be used to study protein-protein interactions, signal transduction pathways, and cellular uptake mechanisms.
Medicine
Industry
In the industrial sector, this compound can be used in the development of biosensors, biocatalysts, and other biotechnological applications.
作用機序
The mechanism of action of D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- L-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-
- D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-tryptophanyl]-
- L-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-
Uniqueness
The uniqueness of D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]- lies in its specific combination of amino acids and the stereochemistry of the D-Leucine residue. This configuration can result in distinct biological activity and stability compared to its L-Leucine counterpart or other similar peptides.
特性
CAS番号 |
64280-23-5 |
|---|---|
分子式 |
C28H37N5O7 |
分子量 |
555.6 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H37N5O7/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40)/t21-,22-,23+/m0/s1 |
InChIキー |
URLZCHNOLZSCCA-RJGXRXQPSA-N |
異性体SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


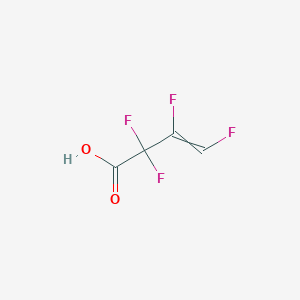
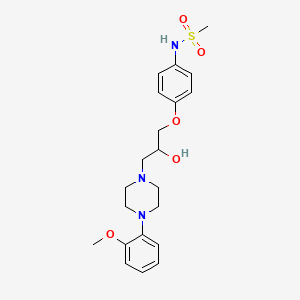


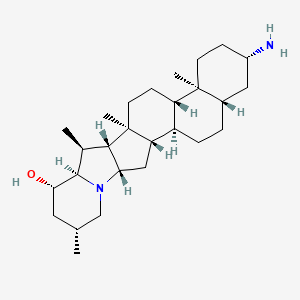


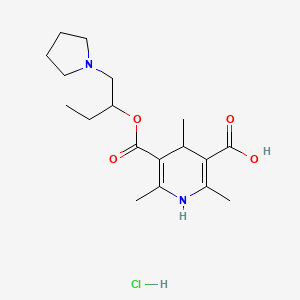
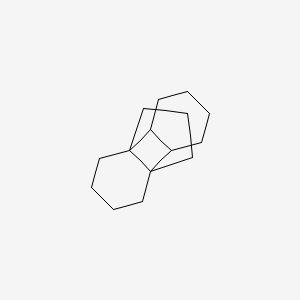
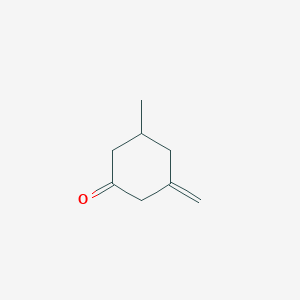
![Benzyl [(4-carbamoylphenyl)methyl]carbamate](/img/structure/B14492393.png)


